

Preclinical Profile of BAY 1251152 (Enitociclib): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(-)-Enitociclib	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1251152, also known as VIP152 or enitociclib, is a second-generation, potent, and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] As a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[3][4] This action releases RNAPII from promoter-proximal pausing, enabling transcriptional elongation.[5] The inhibition of CDK9 leads to the preferential downregulation of genes with short-lived mRNA transcripts, including critical oncogenes and anti-apoptotic proteins like MYC and MCL-1.[1][6][7] This mechanism makes CDK9 an attractive target for cancer therapy, particularly in hematological malignancies.[2][8]

This technical guide provides a comprehensive summary of the preclinical findings for BAY 1251152, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action: Inhibition of P-TEFb-Mediated Transcription

BAY 1251152 exerts its anti-tumor effects by directly targeting the catalytic activity of CDK9.[9] The P-TEFb complex, a heterodimer of CDK9 and a cyclin partner (primarily Cyclin T1), is



essential for productive transcriptional elongation.[4] In the absence of active P-TEFb, negative elongation factors (NELF) and DRB-sensitivity-inducing factor (DSIF) hold RNAPII in a paused state shortly after transcription initiation.[3][5] P-TEFb activation and recruitment lead to the phosphorylation of NELF, DSIF, and Serine 2 on the RNAPII C-terminal domain, which dismisses the negative regulators and stimulates robust transcription.[3][5]

By inhibiting CDK9, BAY 1251152 prevents this phosphorylation cascade, effectively blocking the transcription of key survival genes.[7][9] This leads to the rapid depletion of their corresponding proteins, such as MYC and MCL-1, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on these oncogenic drivers.[6][8]

Caption: Mechanism of Action of BAY 1251152.

Data Presentation In Vitro Potency and Selectivity

BAY 1251152 demonstrates high potency against CDK9 with significant selectivity over other cyclin-dependent kinases.[7]

Target	Assay Type	IC50 (nM)	Selectivity Ratio (vs. CDK9)	Reference
CDK9	Biochemical	3	-	[7][9][10]
CDK9	Biochemical	4	-	[4]
CDK2	Biochemical	360	120x	[9]
CDK2	Biochemical	-	1033x	[6][7]
CDK7	Biochemical	-	>5000x	[6][7]
Other CDKs	Biochemical	-	>50x	[4][9]

Cellular Activity

The compound shows potent anti-proliferative activity in various cancer cell lines, particularly those of hematologic origin.



Cell Line	Cancer Type	IC50 (nM)	Reference
MOLM-13	Acute Myeloid Leukemia	29	[9][10]
HeLa	Cervical Cancer	19.06	[10]
SiHa	Cervical Cancer	16.57	[10]
OVCAR-3	Ovarian Cancer	74.64	[10]

Pharmacokinetics in Rats

Pharmacokinetic studies in rats revealed favorable properties for intravenous administration.[6]

Parameter	Value	Unit
Blood Clearance (CLb)	1.1	L·h ^{−1} ·kg ^{−1}
Volume of Distribution (Vss)	0.74	L/kg
Half-life (t1/2)	1.0	h
Blood/Plasma Ratio	~1	-
Cytochrome P450 Inhibition	>20	μМ

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BAY 1251152 against a panel of kinases.
- Methodology: While specific protocols for BAY 1251152 are not publicly detailed, such
 assays typically involve incubating the purified recombinant kinase (e.g., CDK9/Cyclin T1)
 with a known substrate (e.g., a peptide derived from the RNAPII C-terminal domain) and ATP
 in a suitable buffer. The test compound is added at varying concentrations. Kinase activity is
 measured by quantifying substrate phosphorylation, often using radiometric (32P-ATP) or



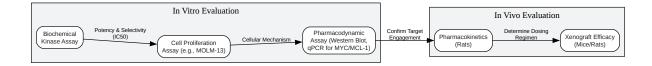
fluorescence-based methods. The IC₅₀ value is calculated from the resulting dose-response curve.

Cell Proliferation Assay

- Objective: To measure the effect of BAY 1251152 on the growth of cancer cell lines.
- Methodology: Cultivated tumor cells (e.g., MOLM-13) are seeded in 96-well plates.[9] After a period of attachment or stabilization (typically 24 hours), the cells are treated with a range of concentrations of BAY 1251152 for a defined period (e.g., 4 days).[9] Cell viability or proliferation is then assessed using a colorimetric or fluorometric assay, such as MTT, crystal violet, or resazurin-based methods. The IC₅₀ is determined by plotting cell viability against drug concentration.[9]

In Vivo Xenograft Tumor Models

- Objective: To evaluate the anti-tumor efficacy and tolerability of BAY 1251152 in a living organism.
- Methodology: Human cancer cells (e.g., MOLM-13, MV4-11) are implanted subcutaneously or orthotopically into immunocompromised mice or rats.[6][9] Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups. BAY 1251152 is administered, typically via intravenous (i.v.) injection, on a specified schedule (e.g., 4.5 mg/kg, once weekly).[6][11] Tumor volume and body weight are monitored regularly. Efficacy is determined by metrics such as tumor growth inhibition (TGI) or tumor regression compared to the control group.[12]



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Caption: Preclinical Experimental Workflow for BAY 1251152.



Summary of In Vivo Findings

Preclinical in vivo studies have consistently demonstrated the efficacy and tolerability of BAY 1251152.

- Single-Agent Activity: In human xenograft models of acute myeloid leukemia (AML), including MOLM-13 and MV4-11, BAY 1251152 exhibited significant single-agent anti-tumor efficacy.[2][10][13]
- Dosing Schedule: A once-weekly intravenous dosing schedule was found to be effective and well-tolerated in various animal models.[2][11][13]
- Superiority: In an MV4-11 xenograft model, a 4.5 mg/kg weekly i.v. dose of BAY 1251152 showed greater anti-tumor efficacy and safety compared to its predecessor, atuveciclib.[6]
- Pharmacodynamics: In clinical studies that reflect preclinical predictions, BAY 1251152
 treatment led to a significant, though transient, downregulation of MYC and MCL-1 mRNA
 levels in patient samples, confirming on-target activity.[1][2] The peak reduction was
 observed between 0.5 and 4 hours post-infusion.[1][14]

Conclusion

The preclinical data for BAY 1251152 (enitociclib) establish it as a potent and highly selective inhibitor of CDK9. Its mechanism of action, centered on the transcriptional suppression of key oncogenes, translates from biochemical and cellular assays to significant anti-tumor efficacy in in vivo models of hematological cancers. The compound's favorable pharmacokinetic profile supports the intravenous, once-weekly dosing schedule that has been carried forward into clinical development. These robust preclinical findings provided a strong rationale for the evaluation of BAY 1251152 in patients with advanced cancers.[9][10]

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- To cite this document: BenchChem. [Preclinical Profile of BAY 1251152 (Enitociclib): A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3419896#bay-1251152-preclinical-study-findings]

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